![molecular formula C14H9F3N2 B8152234 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152234.png)
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H9F3N2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity : A study by Zhang et al. (2019) highlighted a new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, leading to the identification of compounds with antiproliferative activity against human colon cancer cells (Zhang et al., 2019). Similarly, Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which demonstrated promising anticancer activity against various cancer cell lines (Chavva et al., 2013). Hafez and El-Gazzar (2020) also synthesized novel pyridine derivatives bearing different heterocyclic rings showing potential as anticancer agents (Hafez & El-Gazzar, 2020).
Synthetic Chemistry : De Rosa et al. (2015) studied the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce 1H-pyrrolo[3,2-b]pyridines, providing insights into regioisomer formation (De Rosa et al., 2015). Bradiaková et al. (2009) demonstrated the successful synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, contributing to the synthesis of complex organic compounds (Bradiaková et al., 2009).
Antibacterial and Antifungal Properties : Jha and Ramarao (2017) synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, showing potential as effective antibiotics against human bacterial and fungal pathogens (Jha & Ramarao, 2017).
Crystal Structure Analysis : Liu et al. (2013) investigated the crystal structure and reaction mechanism of a related compound, providing insights into its mechanism of action (Liu et al., 2013).
Electroluminescence in OLEDs : Su et al. (2021) explored the use of related iridium(III) complexes in organic light-emitting diodes (OLEDs), achieving high efficiency electroluminescence (Su et al., 2021).
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-3-1-2-9(7-12)11-6-10-4-5-18-13(10)19-8-11/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBDWJQJNGITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8152154.png)
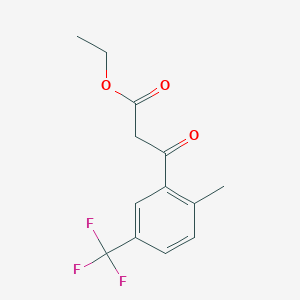
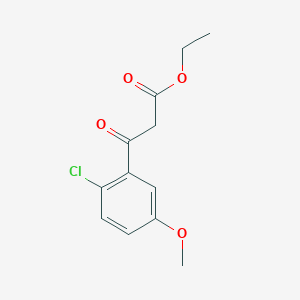
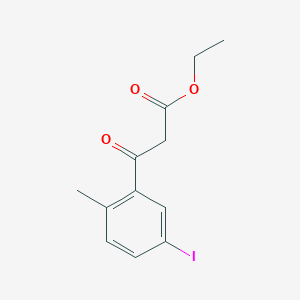
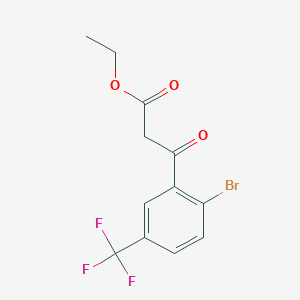
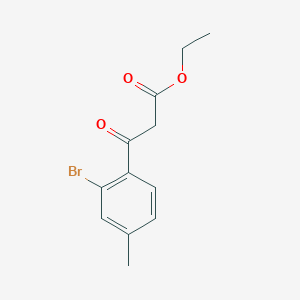
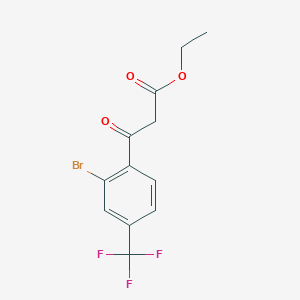
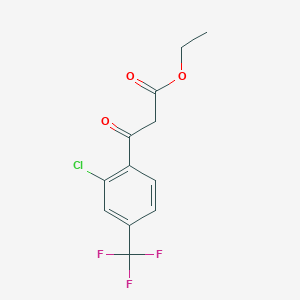
![1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8152209.png)
![5-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152210.png)
![1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152224.png)
![5-(3-Fluoro-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152240.png)
![5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152241.png)
![5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152259.png)